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Compound of Interest

Compound Name: (Rac)-D3S-001

cat. No.: B12372128

An In-depth Technical Guide on the Structure and Properties of Elisrasib (D3S-001)

This guide provides a comprehensive overview of the structure, properties, mechanism of
action, and experimental evaluation of Elisrasib (D3S-001), a next-generation inhibitor of KRAS
G12C. The information is intended for researchers, scientists, and professionals in the field of
drug development.

Structure and Identification

Elisrasib, also known as D3S-001, is an orally bioavailable small molecule designed as a highly
potent and selective covalent inhibitor of the KRAS G12C mutant protein.[1][2] While the query
referred to "(Rac)-D3S-001," publicly available chemical information describes a specific
stereoisomer, indicating that the compound used in research and clinical trials is not a racemic
mixture.

Table 1: Chemical Identifiers for D3S-001
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Identifier Value

2-[(2S)-4-[(7S)-7-[3-amino-2-fluoro-5-methyl-6-
(trifluoromethyl)phenyl]-2-[[(2R,8S)-2-fluoro-
1,2,3,5,6,7-hexahydropyrrolizin-8-

IUPAC Name )
ylmethoxy]-7,8-dihydro-5H-pyrano[4,3-
d]pyrimidin-4-yl]-1-(2-fluoroprop-2-
enoyl)piperazin-2-yllacetonitrile[1]
Elisrasib, D3S-001, PFW9YLB86H, HY-

Synonyms
160023([1]

Molecular Formula C32H35F6N703[1]

InChiKey JOLORSRKBHXPFT-PNGHJTAWSA-N[1]

Table 2: Physicochemical Properties of D3S-001

Property Value Source
Molecular Weight 679.7 g/mol PubChem[1]
XLogP3 3.8 PubChem[1]
Hydrogen Bond Donor Count 1 PubChem[1]
Hydrogen Bond Acceptor

10 PubChem|[1]
Count
Rotatable Bond Count 6 PubChem[1]

Mechanism of Action

D3S-001 is a next-generation, GDP-bound conformation-selective KRAS G12C inhibitor.[3][4]
KRAS mutations are key oncogenic drivers in many solid tumors.[3][5] The KRAS protein
cycles between an inactive, guanosine diphosphate (GDP)-bound state ("Off") and an active,
guanosine triphosphate (GTP)-bound state ("On").[3][4] The G12C mutation allows for covalent
targeting of the protein.
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D3S-001 potently, selectively, and covalently binds to the cysteine residue of the KRAS G12C
mutant protein while it is in the inactive GDP-bound state.[5][6] This action effectively "traps”
the oncoprotein in its inactive form, abolishing the nucleotide cycling between the "Off" and
"On" states.[6][7] A key differentiator of D3S-001 from first-generation inhibitors like sotorasib
and adagrasib is its faster target engagement (TE) kinetics.[3][4] This rapid engagement allows
D3S-001 to maintain inhibition even in the presence of growth factors, which can accelerate
nucleotide cycling and compromise the efficacy of slower-binding inhibitors.[3][4] By blocking
KRAS G12C activation, D3S-001 inhibits downstream oncogenic signaling pathways, primarily
the MAPK pathway (RAF-MEK-ERK), thereby halting tumor cell proliferation, invasion, and
metastasis.[1] The molecule has also demonstrated properties of central nervous system
(CNS) penetration.[2][6][8]
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Caption: D3S-001 Mechanism of Action on the KRAS Signaling Pathway.
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Pharmacological Properties and Efficacy

D3S-001 has demonstrated significantly improved potency and robust anti-tumor activity in
both preclinical and clinical settings compared to first-generation inhibitors.

Table 3: Preclinical Potency and Target Engagement of KRAS G12C Inhibitors

Parameter D3S-001 Sotorasib Adagrasib ARS-1620 ARS-853
Cellular
Active KRAS  0.6[3] 35[3] 78[3] 692[3] 5899[3]

ICso0 (NMol/L)

Biochemical
Potency
] 1.58 x 109[9] N/A N/A N/A N/A
(k_inact_/K_I
2 (M71s7h)
Target >95% in 2h
N/A N/A N/A N/A

Engagement @ 5nM[9]

Table 4: Clinical Efficacy of D3S-001 (Phase 1 Trial NCT05410145)

. Overall Response Rate Disease Control Rate
Population
(ORR) (DCR)
G12Ci-Inhibitor Naive (Overall)  73.5%][7][8][10][11] N/A
Non-Small-Cell Lung Cancer
66.7%][7][11] N/A
(NSCLC)
Colorectal Cancer (CRC) 88.9%[7][11] N/A
Pancreatic Ductal
_ 75.0%][7][11] N/A
Adenocarcinoma (PDAC)
G12Ci-Pretreated NSCLC 30.0%[7][8][11] 80.0%[7][8][11]

In a Phase 1 trial, D3S-001 was well-tolerated, and a maximum tolerated dose was not
reached.[11] The 600 mg once-daily dose was selected for further investigation.[7][11] Grade 3
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treatment-related adverse events (TRAES) occurred in 16.7% of the G12Ci-naive cohort and
10.0% of the pretreated cohort, with no Grade 4 or 5 TRAESs reported.[11]

Experimental Protocols

The characterization of D3S-001 involved a series of in vitro and in vivo assays to determine its
potency, selectivity, and efficacy.

Active RAS-GTP Pull-Down Assay: This assay was used to measure the inhibition of cellular
active KRAS.[3][12]

e Cell Culture and Treatment: NCI-H358 NSCLC cells, which harbor the KRAS G12C
mutation, were treated with varying concentrations of KRAS G12C inhibitors for 2 hours.[3]
[12]

e Cell Lysis: Cells were lysed to extract proteins.

o Pull-Down: Cell lysates were incubated with a substrate that specifically binds to active,
GTP-bound RAS.

e Immunobilotting: The pulled-down proteins were separated by gel electrophoresis and
transferred to a membrane. A KRAS-specific antibody was used to detect the amount of
active KRAS.[3][12]

» Quantification: Chemiluminescence intensity was used to quantify the levels of active KRAS,
and ICso values were calculated.[3][12]

Surface Plasmon Resonance (SPR) Binding Analysis: SPR was employed to evaluate the
biochemical covalent potency (k_inact_/K_1 ).[9]

e Chip Preparation: Biotinylated KRAS G12C protein was immobilized on streptavidin (SA)
sensor chips.[3][12]

e Analyte Injection: A serial dilution of the test compound (e.g., D3S-001) in a running buffer
was injected over the chip surface at a constant flow rate.[3][12]

» Data Collection: The binding (association) and subsequent release (dissociation) of the
compound were monitored in real-time by detecting changes in the refractive index at the
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sensor surface.

» Kinetic Analysis: The resulting sensorgrams were analyzed to calculate kinetic parameters,
including the inactivation rate constant (k_inact_) and the inhibition constant (K_I_).[9]

Other Key Assays:

HTRF (Homogeneous Time-Resolved Fluorescence) Assay: Utilized to measure the
inhibition of downstream signaling by quantifying the levels of phosphorylated ERK1/2 (p-
ERK).[9]

o CTG (CellTiter-Glo®) Luminescence Assay: Employed to assess the anti-proliferative effects
of D3S-001 on various cancer cell lines.[9]

e ELISA (Enzyme-Linked Immunosorbent Assay): Used to measure the kinetics of KRAS
G12C target engagement in cells.[9]

o Xenograft and Syngeneic Models: In vivo efficacy was evaluated in various models, including
MIA PaCa-2 (pancreatic), SW837 (colorectal), and CT26 (syngeneic) tumor models, by
monitoring tumor volume over time following oral administration of the drug.[3][9][12]
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Caption: Preclinical to Clinical Development Workflow for D3S-001.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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